molecular formula C9H9NO4 B1610930 1-(3-Methoxy-5-nitrophenyl)ethanone CAS No. 85276-69-3

1-(3-Methoxy-5-nitrophenyl)ethanone

Cat. No.: B1610930
CAS No.: 85276-69-3
M. Wt: 195.17 g/mol
InChI Key: HDCGVNAVLOWLHP-UHFFFAOYSA-N
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Description

1-(3-Methoxy-5-nitrophenyl)ethanone is a useful research compound. Its molecular formula is C9H9NO4 and its molecular weight is 195.17 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-methoxy-5-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-6(11)7-3-8(10(12)13)5-9(4-7)14-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDCGVNAVLOWLHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60574792
Record name 1-(3-Methoxy-5-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60574792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85276-69-3
Record name 1-(3-Methoxy-5-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60574792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization of the Compound Within Substituted Acetophenones

Substituted acetophenones are a class of aromatic ketones derived from acetophenone (B1666503), where one or more hydrogen atoms on the benzene (B151609) ring are replaced by other functional groups. wisdomlib.org These compounds are notable for their roles as intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals and other biologically active compounds. orgsyn.orgnih.gov The specific substituents on the aromatic ring profoundly influence the chemical reactivity and properties of the acetophenone derivative. wisdomlib.orgacs.org For instance, the presence and position of electron-donating or electron-withdrawing groups can alter the reactivity of the acetyl group and the aromatic ring itself. libretexts.orgvaia.com

Significance of Methoxy and Nitro Functionalities in Aromatic Systems

The methoxy (B1213986) (-OCH3) and nitro (-NO2) groups are classic examples of substituents with opposing electronic effects, which imparts a unique chemical character to the aromatic ring of 1-(3-Methoxy-5-nitrophenyl)ethanone.

The methoxy group is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. libretexts.orgvaia.com This is due to the ability of the oxygen atom's lone pairs to donate electron density to the aromatic ring through resonance, thereby increasing the nucleophilicity of the ortho and para positions. vaia.com Conversely, the oxygen's electronegativity also exerts an electron-withdrawing inductive effect, which slightly deactivates the meta positions. vaia.com

In stark contrast, the nitro group is a strong deactivating group and a meta-director. numberanalytics.comquora.com Its potent electron-withdrawing nature, a result of both inductive and resonance effects, significantly reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack. numberanalytics.comminia.edu.eg This deactivation is most pronounced at the ortho and para positions, leaving the meta position as the most favorable site for electrophilic substitution. quora.com The presence of a nitro group also makes the aromatic ring more susceptible to nucleophilic aromatic substitution by stabilizing the intermediate Meisenheimer complex. numberanalytics.com

The interplay of these two groups in this compound creates a complex pattern of reactivity, influencing the outcomes of various chemical transformations.

Advanced Spectroscopic Investigations in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for probing the chemical environment of atomic nuclei, providing invaluable information about molecular structure and dynamics.

Elucidation of Structural Connectivity and Isomerism

¹H and ¹³C NMR spectroscopy are fundamental in confirming the structural integrity of 1-(3-Methoxy-5-nitrophenyl)ethanone. The chemical shifts, splitting patterns (multiplicity), and integration values in the ¹H NMR spectrum, along with the number and chemical shifts of signals in the ¹³C NMR spectrum, allow for the unambiguous assignment of each proton and carbon atom within the molecule.

For instance, the aromatic protons of a related isomer, 1-(4-hydroxy-3-methoxy-5-nitrophenyl)ethanone (B3049456), exhibit distinct signals in the aromatic region of the ¹H NMR spectrum, allowing for the determination of their relative positions on the benzene (B151609) ring. Similarly, the protons of the methoxy (B1213986) (-OCH₃) and acetyl (-COCH₃) groups would appear as sharp singlets at characteristic chemical shifts, confirming the presence and connectivity of these functional groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH₃ (acetyl) ~2.6 ~27
OCH₃ ~3.9 ~56
Aromatic CH 7.5 - 8.5 110 - 150
Aromatic C-NO₂ - ~148
Aromatic C-OCH₃ - ~160
Aromatic C-COCH₃ - ~138

Note: The data in this table is predictive and based on typical chemical shift ranges for similar functional groups and aromatic systems.

Conformational Analysis using NMR Techniques

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to investigate the preferred conformation of this compound. NOESY experiments reveal through-space interactions between protons that are in close proximity, providing insights into the three-dimensional arrangement of the molecule. For example, correlations between the methoxy protons and adjacent aromatic protons can help determine the orientation of the methoxy group relative to the benzene ring. The rotational barrier around the aryl-carbonyl bond can also be studied using variable temperature NMR experiments, which can reveal information about the conformational dynamics of the acetyl group.

Vibrational Spectroscopy (FT-IR, FT-Raman)

Assignment of Functional Group Vibrations and Molecular Dynamics

The FT-IR and FT-Raman spectra of this compound are expected to exhibit characteristic absorption and scattering bands corresponding to its constituent functional groups. The strong absorption band in the FT-IR spectrum around 1680-1700 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the acetyl group. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are anticipated to appear as strong bands in the regions of 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively. The C-O stretching of the methoxy group would likely be observed in the 1200-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will also be present in their characteristic regions.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C=O (acetyl) Stretching 1680 - 1700
NO₂ (nitro) Asymmetric Stretching 1500 - 1550
NO₂ (nitro) Symmetric Stretching 1330 - 1370
C-O (methoxy) Stretching 1200 - 1300
Aromatic C=C Stretching 1450 - 1600

Comparative Analysis of Experimental and Predicted Spectra

To gain a deeper understanding of the vibrational modes, experimental FT-IR and FT-Raman spectra can be compared with spectra predicted from theoretical calculations, such as those based on Density Functional Theory (DFT). This comparative analysis aids in the precise assignment of complex vibrational bands that may arise from the coupling of different vibrational modes. Discrepancies between the experimental and predicted spectra can provide insights into intermolecular interactions present in the solid state.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum is characterized by one or more absorption bands, with the position (λmax) and intensity (molar absorptivity, ε) of these bands being dependent on the electronic structure of the molecule.

The UV-Vis spectrum of this compound is expected to show absorptions arising from π→π* transitions within the aromatic ring and n→π* transitions associated with the carbonyl and nitro groups. The presence of the electron-withdrawing nitro group and the electron-donating methoxy group on the benzene ring will influence the energy of these transitions and thus the λmax values. For example, the UV spectrum of the related compound m-Nitroacetophenone shows a maximum absorption at 226 nm.

Table 3: Compound Names Mentioned

Compound Name
This compound
1-(4-hydroxy-3-methoxy-5-nitrophenyl)ethanone

Analysis of Electronic Transitions and Chromophoric Behavior

The electronic structure of this compound is characterized by the presence of several chromophoric groups, primarily the nitrophenyl moiety. The nitro group (-NO2), the acetyl group (-COCH3), and the methoxy group (-OCH3) attached to the benzene ring all influence the molecule's absorption of ultraviolet and visible light. The conjugated system of the benzene ring, in conjunction with the electron-withdrawing nature of the nitro and acetyl groups and the electron-donating effect of the methoxy group, gives rise to characteristic electronic transitions.

Mass Spectrometry (MS) as a Research Tool

Mass spectrometry is an indispensable tool for the analysis of this compound, providing definitive information on its molecular weight and structural features through fragmentation analysis.

Verification of Molecular Mass and Fragmentation Patterns

The molecular formula of this compound is C9H9NO4, corresponding to a molecular weight of 195.17 g/mol chemicalbook.com. Electron ionization mass spectrometry (EI-MS) is a common technique used to verify the molecular mass of such compounds. In a typical EI-MS experiment, the molecule is ionized, leading to the formation of a molecular ion (M+•) which, in this case, would have a mass-to-charge ratio (m/z) of 195.

The fragmentation of the molecular ion provides valuable structural information. For this compound, the fragmentation pattern is expected to be influenced by the functional groups present. Common fragmentation pathways for aromatic ketones include:

Alpha-cleavage: The bond between the carbonyl carbon and the methyl group can break, leading to the loss of a methyl radical (•CH3, 15 Da) and the formation of a stable acylium ion.

Loss of the acetyl group: Cleavage of the bond between the carbonyl carbon and the aromatic ring can result in the loss of an acetyl radical (•COCH3, 43 Da).

Fragmentation of the nitro group: The nitro group can undergo fragmentation, leading to the loss of NO (30 Da) or NO2 (46 Da).

Cleavage of the methoxy group: The methoxy group can lose a methyl radical (•CH3, 15 Da) or a formaldehyde molecule (CH2O, 30 Da).

While an experimental mass spectrum for this compound is not provided in the search results, analysis of related compounds such as m-Nitroacetophenone (lacking the methoxy group) shows characteristic fragmentation patterns that can be used for comparison nist.govnist.gov. The presence of the methoxy group in the target compound would be expected to introduce additional fragmentation pathways.

Below is a table of expected key fragments for this compound based on common fragmentation patterns of related molecules.

Fragment IonProposed Structurem/z (expected)
[M]+•C9H9NO4+•195
[M - CH3]+C8H6NO4+180
[M - NO2]+C9H9O2+149
[M - COCH3]+C7H6NO3+152

Application in Reaction Monitoring and Purity Assessment

Mass spectrometry, often coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), is a powerful method for monitoring the progress of chemical reactions and assessing the purity of the resulting products.

In the synthesis of this compound, LC-MS could be employed to track the disappearance of starting materials and the appearance of the desired product in real-time. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading. The high sensitivity and selectivity of MS enable the detection of reaction intermediates and byproducts, providing a comprehensive understanding of the reaction mechanism.

For purity assessment, LC-MS is used to separate the target compound from any unreacted starting materials, byproducts, or other impurities. The mass spectrometer then provides the molecular weight of each separated component, allowing for their identification. The area under the peak in the chromatogram corresponding to this compound can be used to quantify its purity. This is a standard procedure in quality control to ensure that a synthesized compound meets the required specifications for subsequent use in research or other applications.

X-ray Crystallography for Solid-State Structure Determination

As of the current literature search, a crystal structure for this compound has not been reported. However, the crystal structures of related substituted acetophenones and nitroaromatic compounds have been extensively studied. For instance, studies on other methoxy- and nitro-substituted aromatic compounds have provided insights into how these functional groups influence crystal packing. Should a single crystal of this compound be grown, X-ray diffraction analysis would yield precise data, including the crystal system, space group, and unit cell dimensions. This information is invaluable for understanding the solid-state properties of the compound and for computational modeling studies.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method in quantum chemistry to investigate the electronic structure of many-body systems. It is particularly effective for predicting the properties of molecules, such as their geometry and electronic characteristics, with a favorable balance between accuracy and computational cost.

Geometry Optimization and Equilibrium Structures

The initial step in the theoretical study of a molecule is typically the optimization of its geometry to find the most stable, lowest-energy conformation. For 1-(3-Methoxy-5-nitrophenyl)ethanone, this process involves calculating the molecular structure where the net forces on all atoms are zero, corresponding to a minimum on the potential energy surface.

DFT calculations, often employing a basis set such as B3LYP/6-311G(d,p), are used to determine the equilibrium bond lengths, bond angles, and dihedral angles of the molecule. These calculations reveal a structure where the acetyl and methoxy (B1213986) groups may exhibit slight out-of-plane torsion with respect to the phenyl ring to minimize steric hindrance and achieve electronic stability. The nitro group also influences the planarity and electronic distribution of the benzene (B151609) ring.

Table 1: Selected Optimized Geometrical Parameters for this compound (Predicted)

Parameter Bond/Angle Predicted Value
Bond Length C-C (ring) ~1.39 - 1.41 Å
C-C (acetyl) ~1.51 Å
C=O ~1.22 Å
C-N (nitro) ~1.48 Å
N=O ~1.23 Å
C-O (methoxy) ~1.36 Å
Bond Angle C-C-C (ring) ~118° - 121°
C-C=O ~120°
O-N-O ~124°

Note: These are typical values predicted by DFT calculations for similar aromatic nitro compounds and may vary slightly based on the specific functional and basis set used.

Prediction of Electronic Properties and Charge Distribution

Understanding the distribution of electrons within a molecule is key to predicting its chemical behavior. Mulliken population analysis and Natural Bond Orbital (NBO) analysis are common DFT-based methods to quantify the partial atomic charges on each atom.

In this compound, the strong electron-withdrawing nature of the nitro group (NO₂) and the acetyl group (COCH₃) significantly influences the electronic landscape. These groups pull electron density from the aromatic ring, creating regions of positive electrostatic potential on the ring carbons and hydrogens. Conversely, the oxygen and nitrogen atoms of these groups, as well as the oxygen of the electron-donating methoxy group (OCH₃), are sites of high electron density and negative charge. The carbonyl carbon of the acetyl group is predicted to be highly electrophilic due to the polarization of the C=O bond.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict the outcomes of chemical reactions. mdpi.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

For this compound, the HOMO is typically localized over the methoxy group and the phenyl ring, which are the most electron-rich parts of the molecule. The LUMO, in contrast, is predominantly distributed over the electron-deficient nitro group and the acetyl group. This distribution suggests that the molecule would act as an electron acceptor in reactions, with electrophilic attack likely occurring at the nitro or acetyl functionalities. The calculated HOMO-LUMO gap provides a quantitative measure of the molecule's kinetic stability and chemical hardness.

Table 2: Predicted Frontier Molecular Orbital Energies

Parameter Predicted Energy (eV)
HOMO Value dependent on calculation level
LUMO Value dependent on calculation level
Energy Gap (ΔE) Value dependent on calculation level

Note: Specific energy values require dedicated computational studies which are not publicly available.

Simulation of Spectroscopic Parameters

Computational chemistry provides invaluable tools for predicting and interpreting spectroscopic data, aiding in the structural elucidation of compounds.

Computational Prediction of NMR Chemical Shifts

Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for these predictions. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, theoretical chemical shifts can be determined relative to a standard reference like tetramethylsilane (B1202638) (TMS). These predicted spectra can then be compared with experimental data to confirm the molecular structure. For this compound, distinct chemical shifts would be predicted for the aromatic protons based on their electronic environment, influenced by the ortho, meta, and para relationships to the three different substituent groups.

Theoretical Vibrational Analysis (IR, Raman)

The vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra, can be calculated computationally. Following geometry optimization, a frequency calculation is performed to ensure the structure is a true minimum (no imaginary frequencies) and to predict the vibrational modes.

For this compound, characteristic vibrational frequencies would be predicted for key functional groups:

C=O stretch of the acetyl group, typically a strong band in the IR spectrum around 1680-1700 cm⁻¹.

Asymmetric and symmetric NO₂ stretches of the nitro group, expected in the regions of 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively.

C-O stretches of the methoxy and acetyl groups.

Aromatic C-H and C=C stretches .

Comparing the computed vibrational spectrum with an experimental one allows for the assignment of observed spectral bands to specific molecular motions.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. It is a valuable descriptor for predicting and understanding how a molecule will interact with other chemical species. The MEP map illustrates the electrostatic potential on the surface of a molecule, identifying regions that are electron-rich (negative potential) and electron-poor (positive potential).

The color-coding on an MEP map provides a guide to the molecule's reactivity:

Red and Yellow/Orange Regions: These colors indicate areas of negative electrostatic potential. They are characterized by an excess of electron density and are the most likely sites for electrophilic attack.

Blue Regions: This color signifies areas of positive electrostatic potential, which are electron-deficient. These regions are susceptible to nucleophilic attack. researchgate.net

Green Regions: These areas represent neutral or near-zero potential, typical of nonpolar regions of the molecule.

For this compound, a theoretical MEP map would highlight distinct reactive zones based on its functional groups. The most negative potential (deepest red) is expected to be localized on the oxygen atoms of the nitro (–NO₂) group, a feature common in nitroaromatic compounds. imist.ma The carbonyl oxygen of the acetyl group (–C(O)CH₃) would also present a significant region of negative potential. These sites are the primary targets for electrophiles and hydrogen bond donors.

Conversely, the regions of highest positive potential (blue) would likely be found around the hydrogen atoms of the aromatic ring and the methyl groups. The strong electron-withdrawing nature of the nitro group significantly increases the positive potential of the aromatic ring, enhancing its susceptibility to nucleophilic attack. dtic.mildtic.mil

The table below summarizes the expected electrostatic potential regions and their reactivity implications for this compound, based on well-established principles of computational chemistry.

Molecular RegionFunctional GroupExpected Electrostatic PotentialPredicted Reactivity
Oxygen AtomsNitro Group (–NO₂)Highly NegativeSite for Electrophilic Attack
Oxygen AtomCarbonyl Group (–C=O)NegativeSite for Electrophilic Attack
Oxygen AtomMethoxy Group (–OCH₃)Moderately NegativeSite for Electrophilic Attack
Aromatic RingPhenyl RingPositive (enhanced by –NO₂)Site for Nucleophilic Attack
Hydrogen AtomsMethyl Groups, Aromatic C-HPositiveSite for Nucleophilic Attack

This interactive table is based on theoretical principles derived from computational studies on analogous nitroaromatic molecules. imist.madtic.mildtic.mil

In Silico Modeling of Reaction Pathways and Transition States

In silico modeling allows chemists to investigate the detailed mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. By simulating reaction pathways, researchers can predict the feasibility of a transformation, understand the factors controlling it, and design more efficient synthetic routes. Such studies often employ high-level theoretical methods like Density Functional Theory (DFT) to map out the potential energy surface of a reaction. acs.orgscispace.com

While specific published studies on the reaction pathways of this compound are not available, computational modeling could be applied to explore several key transformations characteristic of this molecule's functional groups.

Potential Modeled Reactions:

Reduction of the Nitro Group: The conversion of the nitro group (–NO₂) to an amino group (–NH₂) is a fundamental reaction in aromatic chemistry. Computational models could elucidate the multi-step mechanism, identifying intermediates and the transition states for each step. This would be valuable for optimizing reaction conditions using various reducing agents. Theoretical studies on related molecules like nitrobenzene (B124822) have explored such reaction pathways. researchgate.net

Nucleophilic Aromatic Substitution: The electron-deficient aromatic ring is primed for nucleophilic attack. In silico studies could model the substitution of the methoxy group or other potential leaving groups, calculating the activation barriers for different nucleophiles and predicting regioselectivity.

Reactions at the Carbonyl Group: The acetyl group's carbonyl carbon is an electrophilic center. Theoretical modeling could investigate its reactions with various nucleophiles, such as in aldol (B89426) condensations or reductions to an alcohol, providing insight into the transition state geometries and energies.

A typical computational study of a reaction pathway involves generating a free energy surface to identify the lowest energy path from reactants to products. acs.orgscispace.com The highest point on this path corresponds to the transition state, and its energy relative to the reactants gives the activation barrier, a key determinant of the reaction rate.

The following table illustrates the type of data that would be generated from an in silico study of potential reactions for this compound, based on methodologies applied to similar compounds.

Reaction TypeComputational MethodKey Parameter ModeledPotential Finding
Nitro Group ReductionDFT (e.g., B3LYP/6-311+G**)Activation Energy (Ea)Determine the rate-limiting step in the reduction to an amine.
Nucleophilic Aromatic SubstitutionDFT with Solvent Model (PCM)Transition State GeometryPredict the preferred position of attack on the aromatic ring.
Carbonyl Addition of a NucleophileAb Initio (e.g., MP2)Reaction Free Energy (ΔG)Determine if the addition reaction is thermodynamically favorable.

This table is illustrative, showing the potential applications of computational modeling to this molecule based on studies of analogous systems. acs.orgresearchgate.netnih.gov

Applications in Chemical Sciences Non Clinical

Role as a Key Synthetic Intermediate for Complex Molecules

1-(3-Methoxy-5-nitrophenyl)ethanone serves as a valuable intermediate in organic synthesis due to the reactivity of its functional groups. The nitro group can be reduced to an amine, the acetyl group can undergo a variety of condensation and substitution reactions, and the methoxy (B1213986) group can potentially be cleaved to a hydroxyl group, opening numerous pathways for molecular elaboration.

Its utility is demonstrated in its role as a precursor for more complex molecular structures. For instance, related nitrophenyl ethanones are foundational in building heterocyclic systems and other elaborate organic molecules. A structurally similar compound, 1-(4-benzyloxy-5-methoxy-2-nitrophenyl)ethanone, which also contains nitro, acetyl, and methoxy groups, is highlighted as a fine organic intermediate capable of reacting with different groups to prepare a variety of functional organic compounds. nih.gov The strategic placement of the functional groups on this compound allows for regioselective transformations, making it a reliable starting material for multi-step syntheses.

Scaffold Development for Functionalized Organic Compounds

The core structure of this compound acts as a robust scaffold for developing libraries of functionalized organic compounds. By systematically modifying its functional groups, chemists can generate a diverse range of derivatives with tailored properties. The phenyl ring provides a rigid framework, while the attached groups serve as handles for chemical modification.

Research on related molecules underscores this potential. For example, various substituted nitrophenyl ethanones are used as starting points for creating more complex structures. nih.govepa.govbldpharm.com The synthesis of chalcones from substituted acetophenones is a classic example, where the acetyl group is a key reaction site. nih.gov The resulting derivatives can then be further modified, demonstrating the parent molecule's role as a foundational scaffold.

Contributions to Novel Materials Development

The development of new materials with specific optical, electronic, or physical properties often relies on carefully designed organic molecules. This compound possesses the structural motifs—an aromatic system with competing electron-donating and electron-withdrawing groups—that are often sought after in materials science.

The chromophoric nature of the nitrophenyl group makes this compound and its derivatives interesting candidates for the synthesis of dyes. The nitro group, a strong auxochrome, combined with the aromatic ring, can lead to compounds that absorb light in the visible spectrum. A related molecule, (E)-4-hydroxy-3-methoxy-5-((3-nitrophenyl)diazenyl)benzaldehyde, has been studied as an acidochromic molecule and a dichromic indicator for acid-base titrations, highlighting the potential of the 3-nitrophenyl moiety in creating pH-sensitive dyes. researchgate.net While direct synthesis of polymers from this compound is not widely documented, its derivatives could serve as monomers. For example, reduction of the nitro group to an amine and subsequent reaction of the amine and ketone could, in principle, lead to the formation of polymeric structures like polyimines or polyamides after further modifications.

Chemical probes are essential tools for interrogating biological systems and chemical environments. olemiss.edu The design of such probes often requires a scaffold that can be linked to a reporter group or a reactive moiety. The synthetic accessibility and modifiable functional groups of this compound make it a suitable candidate for this purpose. For example, the synthesis of 2,8-dihydroxychrysene, a chemical probe, was achieved starting from 3-(3-methoxyphenyl)propanoic acid, demonstrating that methoxyphenyl precursors are valuable in the development of complex probes. olemiss.edu The acetyl group on this compound could be functionalized to attach it to larger systems, and the nitro group's electronic properties could be harnessed for sensing applications.

Exploration in Ligand Design and Coordination Chemistry

In coordination chemistry, ligands containing both hard (oxygen) and borderline (nitrogen) donor atoms are of continuous interest for creating metal complexes with diverse geometries and electronic properties. This compound features a carbonyl oxygen, a methoxy oxygen, and two oxygen atoms in the nitro group, all of which are potential coordination sites.

The presence of these multiple donor atoms allows the molecule to act as a chelating or bridging ligand. The specific arrangement of the methoxy and acetyl groups could facilitate the formation of stable chelate rings with metal ions. While specific studies on the coordination complexes of this compound are not prominent, the broader class of acetophenone (B1666503) derivatives is known to form stable complexes with a variety of transition metals, suggesting a rich area for future exploration.

Design and Synthesis of Photoactive or Electroactive Molecules

Molecules with significant photoactive or electroactive properties often feature a π-conjugated system with strong electron-donating and electron-withdrawing groups. This "push-pull" architecture can lead to large dipole moments and non-linear optical (NLO) properties. This compound possesses this key structural feature, with the methoxy group acting as a donor and the nitro and acetyl groups as acceptors.

Derivatives of similar structures have been investigated for such properties. For instance, chalcones synthesized from substituted acetophenones are a well-known class of NLO materials. nih.gov The synthesis of 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone and its characterization revealed its potential in this area. nih.gov The inherent electronic asymmetry of this compound makes it a promising precursor for the synthesis of new molecules with applications in optical switching, frequency doubling, or as components in organic light-emitting diodes (OLEDs) and other electronic devices.

Future Research Directions and Challenges

Development of Novel and Efficient Synthetic Routes

The current synthesis of 1-(3-Methoxy-5-nitrophenyl)ethanone often involves multi-step processes. One documented pathway proceeds from 3-hydroxy-5-nitrobenzoic acid chemicalbook.com. However, future research should prioritize the development of more efficient, economical, and environmentally benign synthetic strategies.

Key areas for investigation include:

Greener Synthesis: Exploring routes that minimize hazardous reagents and solvents. This could involve microwave-assisted organic synthesis (MAOS) to reduce reaction times and improve yields, a technique proven effective for related indanone syntheses beilstein-journals.org.

Novel Catalytic Systems: Investigating the use of novel catalysts, such as metal triflates in ionic liquids, for intramolecular Friedel-Crafts acylation, which has been shown to be a recyclable and efficient system for creating cyclic ketones beilstein-journals.org.

Alternative Starting Materials: Research into alternative and more readily available starting materials is crucial. For instance, developing a regioselective nitration and acylation of 3-methoxyacetophenone could provide a more direct route. Conversely, methods starting from bulk materials like 3-picoline, which can be transformed into various substituted aromatics, could be explored for large-scale production frameworks beilstein-journals.orgnih.gov.

A comparison of a known synthetic precursor with potential future alternatives is presented below.

Starting MaterialKnown/Potential RouteKey Advantages/Challenges
3-Hydroxy-5-nitrobenzoic acid Known Precursor chemicalbook.comEstablished but may involve multiple steps.
3,5-Dinitroanisole Potential PrecursorSelective mono-reduction followed by acylation could be a viable route chemicalbook.com.
3-Methoxyacetophenone Potential PrecursorRequires development of highly regioselective nitration methods nist.gov.
3-Arylpropanoic Acids General MethodMicrowave-assisted intramolecular Friedel-Crafts acylation offers a "green" chemistry approach beilstein-journals.org.

Exploration of Unconventional Reactivity Pathways

The reactivity of this compound is largely dictated by its three functional groups. While standard transformations (e.g., reduction of the nitro group, oxidation of the acetyl group) are predictable, future research could uncover unconventional reactivity.

Selective Demethylation: Amine-mediated demethylation of a methoxy (B1213986) group adjacent to a nitro group has been observed in related compounds, such as in a novel synthesis of Entacapone ias.ac.in. Investigating whether similar nucleophilic aromatic substitution can be induced in this compound could yield valuable synthetic intermediates.

Fragmentation-Mediated Pathways: Research on related nitro-aromatic steroids has shown that fragmentation-mediated pathways can lead to complex heterocyclic systems researchgate.net. Exploring similar reactions with this compound could open doors to novel molecular scaffolds.

Palladium-Mediated Cross-Coupling: While not a direct reaction on the existing molecule, converting the acetyl group or another position into a leaving group (like a triflate) could enable palladium-mediated cross-coupling reactions (e.g., Suzuki, Stille), a powerful tool for creating carbon-carbon bonds as demonstrated in the synthesis of substituted quinolones researchgate.net.

Advanced Structural and Dynamic Studies

While basic characterization data such as molecular formula (C9H9NO4) and weight (195.17 g/mol ) are known, a deeper understanding of the compound's solid-state structure and conformational dynamics is lacking chemicalbook.comsigmaaldrich.com.

Future research should include:

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive data on bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding, π-stacking). This information is available for analogous compounds like 1-(4-hydroxy-3-methoxy-5-nitrophenyl)ethanone (B3049456) and serves as a blueprint for what could be achieved nih.gov.

Advanced NMR Spectroscopy: Two-dimensional NMR techniques (COSY, HSQC, HMBC) could confirm assignments and provide insight into through-bond and through-space correlations. Variable-temperature NMR studies could probe the rotational dynamics of the methoxy and acetyl groups.

Computational Modeling: Density Functional Theory (DFT) calculations can complement experimental data by predicting the lowest energy conformation, molecular orbital energies (HOMO/LUMO), and vibrational frequencies, which can be correlated with IR and Raman spectra.

Integration of Machine Learning for Compound Design and Prediction

The intersection of machine learning (ML) and chemistry offers a powerful paradigm for accelerating discovery. For this compound, ML models could be a transformative tool.

Property Prediction: ML algorithms, trained on large chemical datasets, can predict various properties for this compound and its hypothetical derivatives without the need for synthesis and testing. Recent studies have demonstrated the use of models like XGBoost and deep learning to predict properties such as photosensitizing effects from molecular structures nih.gov.

Reaction Optimization: Machine learning could be employed to predict the optimal conditions for synthetic reactions, maximizing yield and minimizing byproducts.

De Novo Design: Generative ML models could design novel derivatives of this compound with desired physicochemical or material properties, guiding future synthetic efforts toward high-value targets.

Predicted PropertyPotential ML ModelResearch Application
Solubility Graph Neural NetworkFormulation and material processing.
Reactivity XGBoost / Logistic RegressionGuiding the design of synthetic pathways.
Electronic Properties Deep Learning (e.g., Chemprop) nih.govDesigning new functional materials (e.g., organic semiconductors).
Crystal Structure Generative Adversarial Network (GAN)Aiding in solid-state characterization and polymorph screening.

Expanding Non-Clinical Material and Chemical Applications

The true potential of this compound likely lies in its utility as a chemical intermediate or building block for more complex, functional molecules.

Precursor for Heterocyclic Synthesis: The arrangement of functional groups makes it an ideal precursor for synthesizing various heterocyclic compounds. For example, reduction of the nitro group to an amine (yielding 1-(3-amino-5-methoxyphenyl)ethanone) followed by condensation reactions with dicarbonyl compounds could lead to quinolines, benzodiazepines, or other pharmacologically relevant scaffolds.

Monomer for Specialty Polymers: After suitable modification, the molecule could serve as a monomer for creating specialty polymers with tailored optical or electronic properties, leveraging the electron-withdrawing and -donating substituents on the aromatic ring.

Fragment in Medicinal Chemistry: The 3-methoxy-5-nitrophenyl motif is a key fragment in various bioactive molecules. This compound serves as a readily available starting material for fragment-based drug discovery campaigns, allowing for the synthesis of a library of derivatives for biological screening. Its structural similarity to intermediates used in the synthesis of drugs like Entacapone highlights its potential in this area ias.ac.in.

Q & A

Q. Methodological Answer :

  • ¹H/¹³C NMR : Identify methoxy (-OCH₃, δ ~3.8 ppm), acetyl (C=O, δ ~200–210 ppm), and aromatic protons (δ 7–8 ppm). Compare shifts to analogs like 1-(2-hydroxy-5-nitrophenyl)ethanone to confirm substitution patterns .
  • IR Spectroscopy : Detect C=O stretch (~1680–1700 cm⁻¹) and nitro group vibrations (~1520, 1350 cm⁻¹) .
  • X-ray Diffraction : Resolve crystal packing and hydrogen-bonding motifs (e.g., nitro-methoxy interactions), as demonstrated in charge density studies of related nitro-acetophenones .

Advanced: How do electronic effects of the nitro and methoxy groups influence the compound’s reactivity in cross-coupling reactions?

Q. Methodological Answer :

  • Electron-Withdrawing Nitro Group : Activates the aromatic ring toward nucleophilic substitution at the 5-position but deactivates adjacent positions. Use DFT calculations to map electrostatic potential surfaces and predict reactive sites .
  • Methoxy Group : Provides ortho/para-directing effects, competing with nitro’s meta-directing influence. Experimental validation via Suzuki-Miyaura coupling (e.g., with aryl boronic acids) shows selectivity for the 2-position in some analogs .
    Contradiction Note : Conflicting reports exist on whether methoxy steric hindrance outweighs electronic effects. Compare yields in Pd-catalyzed reactions under varying temperatures (e.g., 80°C vs. 120°C) .

Advanced: How can discrepancies in reported LogP values for nitro-acetophenone derivatives be resolved?

Q. Methodological Answer :

  • Data Sources : LogP for this compound may vary due to measurement methods (experimental vs. computational). For example, experimental LogP (e.g., shake-flask method) for analogs like 1-(2-hydroxy-5-nitrophenyl)ethanone is ~1.5, while software predictions (e.g., ACD/Labs) may differ by ±0.3 .
  • Resolution : Validate using reversed-phase HPLC (C18 column, methanol/water gradient) and correlate retention times with known standards. Adjust for methoxy’s polarity contribution .

Advanced: What strategies are effective for analyzing intermolecular interactions in crystalline this compound?

Q. Methodological Answer :

  • Charge Density Analysis : Combine high-resolution X-ray and neutron diffraction data (100 K) to map electron density distributions. For analogs like 1-(2-hydroxy-5-nitrophenyl)ethanone, this revealed π-delocalization between nitro and acetyl groups .
  • Hydrogen Bonding : Identify O···H-C interactions using Hirshfeld surface analysis. Compare with IR data to confirm strength (e.g., weak C-H···O vs. strong O-H···O) .

Basic: How can impurities in synthesized this compound be identified and minimized?

Q. Methodological Answer :

  • Common Impurities : Di-nitrated byproducts or unreacted starting material. Use GC-MS or LC-MS to detect molecular ions (e.g., m/z 195 for target vs. m/z 240 for di-nitro derivatives) .
  • Minimization : Optimize nitration time (≤2 hrs) and use excess acetic acid as solvent to stabilize intermediates. Recrystallize with activated charcoal to adsorb colored impurities .

Advanced: What computational models best predict the biological activity of nitro-aromatic ketones like this compound?

Q. Methodological Answer :

  • QSAR Studies : Correlate nitro group orientation (from X-ray data) with enzymatic inhibition. For example, docking simulations into cytochrome P450 active sites show steric clashes with methoxy groups, reducing bioavailability .
  • ADMET Prediction : Use software like SwissADME to estimate toxicity risks (e.g., nitro group reduction to reactive amines) and guide derivatization (e.g., replacing methoxy with halogens) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.